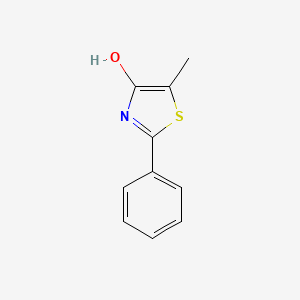

5-Methyl-2-phenyl-thiazol-4-ol

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The systematic study of thiazole chemistry began in the late 19th century. numberanalytics.comimp.kiev.ua A pivotal moment in the history of thiazole chemistry was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch and J. H. Weber. chemicalbook.comresearchgate.netsci-hub.sesynarchive.com This reaction, which involves the condensation of α-haloketones with thioamides, became a foundational method for constructing the thiazole ring and remains widely used today. chemicalbook.comresearchgate.netsynarchive.com Following the pioneering work of Hofmann, Hantzsch, and Bogert, the field expanded significantly. tandfonline.combenthamdirect.comijper.org The importance of the thiazole ring was further established by its identification in natural products like thiamine (B1217682) (Vitamin B1) and its crucial role in the structure of penicillin. benthamdirect.com Over the decades, research has unveiled the diverse chemical properties and synthetic utility of thiazole derivatives, leading to their application in various fields, including the development of dyes and photographic materials. tandfonline.combenthamdirect.com

General Significance of Thiazole Heterocycles in Organic and Medicinal Chemistry

Thiazoles, five-membered heterocyclic compounds containing one sulfur and one nitrogen atom, are recognized as privileged scaffolds in medicinal chemistry. nih.govbohrium.comresearchgate.net Their unique structural and electronic properties make them a cornerstone in the development of therapeutic agents. nih.govbohrium.com The thiazole ring is a key component in numerous commercially available drugs, demonstrating a vast array of pharmacological activities. nih.govfabad.org.trglobalresearchonline.net These activities include antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic properties. fabad.org.trtandfonline.comnih.govkuey.net

The biological relevance of thiazoles stems from their ability to mimic other chemical groups (bioisosterism) and to interact with various biological targets like enzymes and receptors. globalresearchonline.netsciencescholar.us The aromatic nature of the thiazole ring, resulting from the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability. chemicalbook.comkuey.net This stability, combined with the potential for substitution at various positions on the ring, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a critical aspect of drug design. fabad.org.trglobalresearchonline.netnih.gov

The thiazole ring is a recurring motif in a multitude of natural products, often contributing significantly to their biological activity. researchgate.netnih.govnumberanalytics.com Thiamine (Vitamin B1) is a classic example, where the thiazole ring is essential for its coenzymatic functions in metabolism. benthamdirect.com The discovery of the thiazolidine (B150603) ring, a reduced form of thiazole, within the structure of penicillin marked a turning point in antibiotic history. benthamdirect.comresearchgate.net

Beyond these well-known examples, thiazoles are prevalent in marine and microbial natural products. nih.govnih.gov These include complex macrocyclic peptides and alkaloids which exhibit potent biological effects. researchgate.netnih.gov

Table 1: Examples of Natural Products Containing a Thiazole or Related Ring Structure

| Natural Product | Class | Significance |

| Thiamine (Vitamin B1) | Vitamin | Essential coenzyme in metabolic pathways. benthamdirect.comnih.gov |

| Penicillin | Antibiotic | Contains a thiazolidine ring; revolutionary antibacterial drug. benthamdirect.comresearchgate.netsysrevpharm.org |

| Epothilones | Polyketide | Anticancer agents that stabilize microtubules. nih.govbeilstein-journals.org |

| Bleomycin | Glycopeptide | Anticancer agent used in chemotherapy. ijper.orgnih.gov |

| Thiostrepton | Thiopeptide Antibiotic | Complex macrocyclic antibiotic from bacteria. numberanalytics.com |

| Myxothiazol | Antifungal Agent | Isolated from myxobacteria, used as an antifungal. researchgate.net |

The thiazole ring is a highly versatile building block in organic synthesis, serving as a reliable scaffold for constructing more complex molecules. chemicalbook.comnumberanalytics.combeilstein-journals.org Its utility stems from the various established methods for its synthesis and the reactivity of the ring itself. mdpi.com The Hantzsch synthesis and its modifications are the most common methods for creating thiazole derivatives, valued for their ability to easily introduce a variety of substituents. chemicalbook.comwikipedia.org Other notable methods include the Cook-Heilbron and Gabriel syntheses. chemicalbook.comresearchgate.net

Once formed, the thiazole ring can undergo a range of chemical transformations. Electrophilic substitution typically occurs at the C5 position. fabad.org.tr The acidic proton at the C2 position makes this site reactive and a key point for further functionalization. nih.gov This reactivity allows chemists to use thiazoles as synthons for creating a wide array of new chemical entities with diverse functionalities. nih.gov Thiazole derivatives also serve as intermediates in the synthesis of other important compounds, such as the amino acid cysteine. rsc.org Furthermore, thiazolo[5,4-d]thiazoles are being explored as building blocks for organic semiconductors due to their rigid, planar structure and electron-deficient nature. researchgate.net

Specific Focus on Thiazol-4-ol (B3271258) Subclass: Structural Attributes and Research Interest

Within the broader family of thiazoles, the thiazol-4-ol subclass presents unique structural characteristics and has attracted specific research interest. These compounds exist in tautomeric equilibrium with their corresponding thiazol-4(5H)-one form. The presence of the hydroxyl group at the 4-position imparts distinct physicochemical properties, including increased polarity and the capacity for hydrogen bonding.

Research into thiazol-4-ols has highlighted their potential in materials science. For instance, certain 4-hydroxy-1,3-thiazole derivatives have been investigated as non-classical fluorescence emitters, similar to the luciferin (B1168401) found in fireflies. chim.it The synthesis of these compounds often follows established routes like the Hantzsch synthesis, but can also be achieved through other methods, such as the cyclization of thioamides with 1,4-dithiane-2,5-diol. researchgate.net The reactivity of the hydroxyl group allows for further modifications, such as alkylation, enabling the synthesis of a wider range of functional derivatives. chim.it

Rationale for In-depth Investigation of 5-Methyl-2-phenyl-thiazol-4-ol

The specific compound, this compound, combines the key features of the thiazol-4-ol scaffold with specific substitutions that are of significant interest in medicinal chemistry. The phenyl group at the 2-position and the methyl group at the 5-position are common features in many biologically active thiazole derivatives.

The rationale for investigating this compound and its close analogs is built on several key points:

Proven Bioactivity of the Scaffold: The 2-aryl-thiazole motif is a well-established pharmacophore. Numerous studies have shown that compounds with a phenyl (or substituted phenyl) group at the C2 position of the thiazole ring exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov

Modulation of Properties: The methyl group at the C5 position and the hydroxyl group at the C4 position can be systematically modified. This allows for a detailed exploration of the structure-activity relationship (SAR), helping researchers understand how small structural changes impact biological efficacy. For example, related structures have been used as pronucleophiles in catalytic enantioselective reactions to create complex, chirally-defined molecules. ehu.es

Potential for Diverse Applications: Research on structurally similar compounds, such as 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-ol (B3034003) and 5-ethyl-2-phenyl-thiazol-4-ol, has pointed towards potential antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai This suggests that this compound is a promising candidate for biological screening and further development. The investigation of such compounds contributes to the broader effort to develop new therapeutic agents by targeting key biological pathways, such as protein kinases. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBCXCJPRRWDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Phenyl Thiazol 4 Ol and Its Derivatives

Direct Synthesis of 5-Methyl-2-phenyl-thiazol-4-ol

The direct formation of the this compound ring system can be achieved through various chemical reactions, including multi-step sequences and catalyzed processes.

A prominent method for synthesizing this compound involves the condensation of 2-Mercaptopropionic acid (thiolactic acid) with benzonitrile (B105546). chemicalbook.com This approach provides a direct route to the desired thiazole (B1198619) ring structure. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), under an inert atmosphere. chemicalbook.com The mixture is heated to facilitate the cyclization and dehydration steps that lead to the final product. chemicalbook.com A general procedure involves adding pyridine to a mixture of thiolactic acid and the nitrile at room temperature, followed by heating to around 100°C for a couple of hours. chemicalbook.com After cooling, the resulting precipitate can be collected and purified, often by recrystallization from a solvent like methanol, to yield the target compound. chemicalbook.com This method has been reported to achieve a yield of approximately 75%. chemicalbook.com

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield |

|---|

Catalytic methods offer an alternative and often more efficient pathway for synthesizing the thiazole core and its derivatives. Research has shown that 5H-thiazol-4-ones, which are tautomers of 4-hydroxythiazoles, are effective substrates in asymmetric catalysis. rsc.org These compounds contain an acidic proton at the 5-position, facilitating their reaction with various electrophiles. rsc.org

Bifunctional catalysts, such as amino acid-based phosphines and ureidopeptide-based Brønsted bases, have been successfully employed. rsc.orgehu.es For instance, L-valine-derived sulfonamide–phosphine (B1218219) catalysts can effectively promote the γ-addition of 5-methyl-2-phenylthiazol-4(5H)-one to allenoates. rsc.org Similarly, the conjugate addition of 5-methyl 5H-thiazol-4-ones to nitroolefins can be mediated by chiral Brønsted bases, demonstrating the utility of these compounds as pronucleophiles for constructing molecules with tertiary thiols. ehu.es These catalytic enantioselective reactions are valuable for producing α,α-disubstituted α-mercapto carboxylic acid derivatives with high yields and stereoselectivity. ehu.es

Table 2: Catalytic Reactions Involving the 5-Methyl-thiazol-4-one Scaffold

| Thiazolone Substrate | Electrophile | Catalyst Type | Key Outcome |

|---|---|---|---|

| 5-Methyl-2-phenylthiazol-4(5H)-one | Allenoates | L-valine-derived phosphine | Enantioselective γ-addition rsc.org |

Synthesis of Functionalized this compound Derivatives

Functionalization of the parent molecule is crucial for tuning its chemical and biological properties. Modifications can be introduced at several key positions on the thiazole ring system.

The 4-position of the 5-methyl-2-phenylthiazole (B2815521) scaffold can be functionalized by introducing various heteroazole rings. A synthetic strategy has been developed to replace the 4-hydroxyl group with moieties like 1,3,4-oxadiazole, tetrazole, and pyrazole (B372694). researchgate.net This process typically begins with the synthesis of 5-methyl-2-phenylthiazole-4-carboxamide, which serves as a key intermediate. researchgate.net For example, the carboxamide can be converted into a nitrile, which then undergoes cyclization with sodium azide (B81097) to form a tetrazole ring at position 4. researchgate.net Alternatively, the carboxamide can be converted to a hydrazide, which can then be cyclized with various reagents to form oxadiazole or pyrazole rings. researchgate.netnih.gov

The phenyl group at the 2-position of the thiazole ring is another site for synthetic modification. Introducing substituents, such as electronegative groups, can significantly alter the molecule's properties. For example, thiazole derivatives bearing a sulfamoylphenylamino moiety at the 2-position have been synthesized. iaea.org The synthetic approach often involves building the thiazole ring from a substituted thioamide, such as 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide, which already contains the desired functionalized phenyl group. iaea.org Structure-activity relationship studies on related pyrimidine-thiazole compounds have shown that substitutions on the C2-phenyl group can have a significant impact on biological activity, indicating the importance of this type of derivatization. acs.org

The 4-hydroxyl group of this compound is a versatile functional handle that can undergo various transformations, most notably alkylation and etherification. chim.it These reactions are not only useful for installing a range of functional groups but can also serve as a method for protecting the hydroxyl group during subsequent synthetic steps. chim.it Williamson-type etherification is a common method used, where the deprotonated hydroxyl group reacts with an alkyl halide (e.g., iodoethane) in the presence of a base like potassium carbonate. chim.it This alkylation can shift the photophysical properties of the molecule and provides a gateway to further functionalization, such as incorporating azide or acetylene (B1199291) groups for click chemistry applications. researchgate.net

Table 3: Functionalization of the 4-Hydroxyl Group

| Reaction Type | Reagent Example | Base/Solvent | Purpose |

|---|---|---|---|

| Alkylation/Etherification | Iodoethane | K2CO3 / MeCN or DMF | Introduce alkyl groups, protect the hydroxyl group, modify properties chim.it |

General Synthetic Strategies for Thiazol-4-ol (B3271258) Ring Systems

The construction of the thiazol-4-ol ring is a key step in the synthesis of the target compound and its analogues. Several general methodologies are employed for this purpose, including the classical Hantzsch thiazole synthesis and its variations, ring closure reactions, and multicomponent reaction approaches.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. bepls.com This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.comyoutube.com The versatility of this reaction allows for the introduction of various substituents onto the thiazole core by selecting appropriately substituted starting materials. chim.it

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com For the synthesis of thiazol-4-ols, an α-haloester or a related derivative is typically used as the α-halocarbonyl component.

Variations of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and employ more environmentally friendly conditions. bepls.com These can include the use of different catalysts, solvents, and heating methods such as microwave irradiation. bepls.com For instance, the reaction can be carried out using a variety of thioamides and α-halocarbonyl compounds in solvents like ethanol (B145695) or dimethylformamide (DMF). chim.it

A specific example leading to a related structure involves the reaction of thiobenzamide (B147508) with ethyl 2-chloroacetoacetate. This reaction would be expected to yield a 2-phenyl-4-hydroxy-5-methylthiazole derivative, demonstrating the direct applicability of the Hantzsch synthesis for accessing the desired scaffold.

Ring Closure Reactions

Ring closure reactions provide another important avenue for the synthesis of thiazol-4-ol systems. thieme-connect.de These methods typically involve the formation of the thiazole ring from a linear precursor that already contains the necessary S-C-N fragment. A common strategy is the cyclization of α-acylamino thioamides or related structures.

One notable method for the synthesis of thiazol-4-ols involves the reaction of an α-functionalized carboxylic acid derivative with a compound containing an aminothiocarbonyl group. thieme-connect.de For example, the reaction between 2-mercaptopropionic acid and benzonitrile can be used to synthesize this compound. chemicalbook.com In a typical procedure, a mixture of thiolactic acid and a nitrile is heated in the presence of a base like pyridine to facilitate the ring closure and formation of the 4-hydroxy-5-methylthiazole. chemicalbook.com Thiazol-4-ols exist in a tautomeric equilibrium with their corresponding thiazol-4(5H)-ones, with the hydroxy form often predominating in polar solvents and in the solid state. thieme-connect.de

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netacs.org These reactions are highly efficient and atom-economical, often proceeding with high yields and stereoselectivity. researchgate.net

For the synthesis of thiazole derivatives, MCRs offer a convergent and diversity-oriented approach. A general three-component reaction for the synthesis of trisubstituted thiazoles can involve the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides. chim.it While this specific example leads to a different substitution pattern, it highlights the potential of MCRs to rapidly generate diverse thiazole libraries.

Structural Elucidation and Characterization Techniques of 5 Methyl 2 Phenyl Thiazol 4 Ol

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 5-Methyl-2-phenyl-thiazol-4-ol. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce the presence of specific functional groups and map out the molecule's carbon-hydrogen framework.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm its key structural features. While a specific spectrum for this exact compound is not detailed in the available literature, data from closely related thiazole (B1198619) derivatives, such as 5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol and various 5-methyl-2-phenylthiazole (B2815521) derivatives, allow for the prediction of its key spectral signals. researchgate.net

The most notable absorptions would include a broad band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the thiazole ring typically appears in the 1620-1580 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.net

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) |

| > 3000 | C-H Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be determined.

¹H NMR: The proton NMR spectrum of this compound would provide distinct signals for each type of proton. Based on data from related 5-methyl-2-phenylthiazole structures, a sharp singlet for the methyl (CH₃) protons would be expected, likely appearing around 2.70 ppm. researchgate.net The protons of the phenyl group would generate a complex multiplet signal in the aromatic region, typically between 7.40 and 8.20 ppm. researchgate.net The hydroxyl proton would produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would correspond to the methyl carbon, the carbons of the phenyl ring, and the carbons of the thiazole ring (C2, C4, and C5). The C4 carbon, bearing the hydroxyl group, and the C2 carbon, attached to the phenyl group and nitrogen, would be significantly downfield. Studies on analogous thiazoles confirm these general assignments. researchgate.nettandfonline.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |

| Methyl (CH₃) | ~2.7 (singlet) | Methyl (CH₃) | 10 - 20 |

| Phenyl (Ar-H) | 7.4 - 8.2 (multiplet) | Phenyl (Ar-C) | 125 - 135 |

| Hydroxyl (OH) | Variable (broad singlet) | Thiazole (C5) | ~115 |

| Thiazole (C4-OH) | ~145 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₉NOS), the calculated molecular weight is 191.25 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 191. Studies on similar structures, such as 5-methyl-2-phenylthiazole-4-carboxamide, have shown the molecular ion plus one peak ([M+1]⁺) in techniques like electrospray ionization (ESI), which would appear at m/z 192 for the target compound. researchgate.net

Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and information about the intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound has not been found in the cited literature, numerous studies on closely related thiazole derivatives have utilized this method. scielo.org.zanih.gov These studies are essential not only for confirming the molecular connectivity but also for unambiguously determining the predominant tautomeric form (enol vs. keto) present in the solid state. scielo.org.zaresearchgate.net

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound, with the formula C₁₀H₉NOS, the theoretical composition can be readily calculated. In research on related thiazole derivatives, elemental analysis is a standard characterization technique, with reported experimental values typically falling within ±0.4% of the theoretical values, which confirms the successful synthesis of the target compound. researchgate.netresearchgate.nettandfonline.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 120.10 | 62.80% |

| Hydrogen | H | 1.008 | 9.072 | 4.74% |

| Nitrogen | N | 14.01 | 14.01 | 7.32% |

| Oxygen | O | 16.00 | 16.00 | 8.37% |

| Sulfur | S | 32.07 | 32.07 | 16.77% |

| Total | | | 191.25 | 100.00% |

Investigation of Tautomeric Equilibria (e.g., Keto-Enol Tautomerism of Thiazol-4-ols)

An important structural feature of 4-hydroxythiazoles is their ability to exist in a tautomeric equilibrium with the corresponding keto form, 5-methyl-2-phenylthiazol-4(5H)-one. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.

The enol form (this compound) possesses an aromatic thiazole ring and a hydroxyl group, while the keto form features a non-aromatic thiazolidinone ring with a carbonyl group at the C4 position. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the physical state (solution vs. solid). scielo.org.za

Spectroscopic and crystallographic studies are vital for investigating this equilibrium. For instance, the presence of a strong C=O stretching band (around 1700 cm⁻¹) in the IR spectrum would indicate a significant presence of the keto tautomer. Conversely, a prominent O-H stretch supports the enol form. X-ray crystallography provides conclusive evidence of which tautomer is present in the solid state. scielo.org.zaresearchgate.net For many related Schiff bases and pyrazolone (B3327878) derivatives, the keto form has been shown to be predominant in the solid state, often stabilized by strong hydrogen bonding. scielo.org.za The study of this equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Chemical Transformations and Reactivity of the 5 Methyl 2 Phenyl Thiazol 4 Ol Core

Reactivity of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a defining feature of the molecule's enol form and significantly influences its chemical properties and interactions.

The oxygen atom of the 4-hydroxyl group possesses lone pairs of electrons, bestowing it with nucleophilic character. This allows for potential derivatization reactions, such as O-alkylation or O-acylation, to form ether and ester derivatives, respectively. However, the literature extensively focuses on the reactivity of the tautomeric keto form, 5-methyl-2-phenylthiazol-4(5H)-one. In this form, the acidic proton on the carbon at the 5-position is readily removed, enabling the molecule to act as a nucleophile in reactions with various electrophiles. rsc.org For instance, in phosphine-catalyzed reactions, it is this 5H-thiazol-4-one tautomer that serves as the active donor molecule. rsc.orgnih.gov

The 4-hydroxyl group is capable of participating in significant intermolecular interactions, primarily through hydrogen bonding, where it can act as both a hydrogen bond donor (via the O-H proton) and an acceptor (via the oxygen lone pairs). This is critical in molecular recognition and crystal packing. In some thiazole (B1198619) derivatives, intermolecular interactions are observed between a hydroxyl group and the aromatic electron density of a phenyl ring, forming O-H···Ar bonds that can drive the formation of specific crystalline structures, such as helical chains. nsf.gov

In the context of its tautomer, 5-methyl-2-phenylthiazol-4(5H)-one, the carbonyl group at the 4-position is a key hydrogen bond acceptor. This interaction is crucial for asymmetric induction in catalyzed reactions. researchgate.netrsc.org DFT calculations have shown that hydrogen bonding between the Brønsted acid moiety of a catalyst and the carbonyl unit of the thiazolone is a determining factor in achieving high enantioselectivity. rsc.orgrsc.org

Transformations Involving the 5-Methyl Group

While the 5-methyl group is a key structural component, the most significant reactivity associated with the 5-position stems from the acidic C-H bond in the tautomeric 5H-thiazol-4-one form. rsc.org This proton can be readily abstracted by a base, generating a carbanion that subsequently reacts with a wide range of electrophiles. This pathway is central to the use of 5-substituted-5H-thiazol-4-ones as prochiral organosulfur compounds in asymmetric synthesis. rsc.orgresearchgate.net Reactions involving direct chemical transformation of the methyl group itself, such as radical halogenation or oxidation, are not the primary focus of the reviewed literature, which emphasizes the utility of the acidic proton at the 5-position for forming new carbon-carbon bonds.

Electrophilic and Nucleophilic Substitution on the Phenyl Ring and Thiazole Core

The thiazole ring itself has defined patterns of reactivity. For electrophilic substitution, the predicted order of reactivity is position 5 > 2 > 4, whereas for nucleophilic substitution, the order is 2 > 5 > 4. ijper.org The phenyl group at position 2 generally undergoes electrophilic aromatic substitution as expected for a substituted benzene (B151609) ring.

Structure-activity relationship (SAR) studies on related compounds provide insight into the accessibility of these positions for chemical modification. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, substitutions on the phenyl ring were found to be critical for biological activity. acs.org Similarly, modifications to the thiazole ring, such as replacing a methyl group with a phenyl group at the C4-position, have been shown to significantly impact inhibitory activity, indicating this position is synthetically accessible. acs.org The synthesis of various thiazole derivatives often involves building the ring from substituted precursors or modifying the attached functional groups, which underscores the possibility of substitution on both the phenyl and thiazole cores. ijper.orgmdpi.com

Mechanistic Studies of Specific Reactions

A significant reaction involving the 5-methyl-2-phenyl-thiazol-4-ol core proceeds through its tautomer, 5-methyl-2-phenylthiazol-4(5H)-one (5a ), in phosphine-catalyzed asymmetric γ-addition reactions with allenoates. rsc.orgnih.gov This method allows for the construction of valuable chiral tertiary thioethers. rsc.org

The reaction is effectively promoted by amino acid-derived bifunctional phosphine (B1218219) catalysts. rsc.orgresearchgate.net The proposed mechanism, supported by DFT calculations, begins with the phosphine catalyst adding to the allenoate to form a zwitterionic intermediate. researchgate.net This is followed by a proton transfer from the 5H-thiazol-4-one to the intermediate. The resulting thiazolone anion then attacks the γ-position of the allenoate moiety. A crucial element for the high enantioselectivity is the hydrogen bonding interaction between the Brønsted acid part of the catalyst and the carbonyl group of the thiazolone, which guides the facial selectivity of the attack. rsc.orgrsc.orgresearchgate.net

Optimization studies for the reaction between 5a and an allenoate revealed that the choice of catalyst and solvent is critical for achieving high yield and enantioselectivity.

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Sulfonamide–phosphine 2a (L-valine-derived) | High | Moderate |

| 2 | L-Threonine-derived phosphine | - | - |

| 3 | Dipeptide phosphine 2c | 97 | 95 |

Further optimization showed that the ester group on the allenoate and the reaction solvent also significantly influence the outcome.

| Entry | Solvent | Ester Moiety | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Toluene | Dibenzosuberyl | - | 91 |

| 2 | Diethyl ether | Dibenzosuberyl | 97 | 95 |

The reaction tolerates a wide range of alkyl substitutions at the 5-position of the thiazolone, including linear, branched, and benzyl (B1604629) groups, demonstrating the broad scope of this transformation. rsc.org

Cyclization and Condensation Reactions

The formation of the this compound core itself is a prime example of a cyclocondensation reaction. One documented synthetic route involves the reaction of 2-mercaptopropionic acid with benzonitrile (B105546). chemicalbook.com In this process, the reactants are heated in the presence of a base, such as pyridine (B92270), to facilitate the ring closure. The reaction proceeds through the addition of the thiol group to the nitrile, followed by an intramolecular condensation to form the thiazole ring.

The reactivity of the this compound core, particularly in its tautomeric thiazolone form, allows it to participate in further condensation reactions. For instance, the active methylene (B1212753) group at the C5 position can be a site for condensation with aldehydes or other electrophiles, although the primary reactivity is often observed at the C4-hydroxyl group or through its tautomeric forms.

Moreover, precursors to the thiazole ring system undergo cyclization reactions where the reaction pathway is highly dependent on the conditions. Studies on related substituted 2-benzoylamino-2-methyl-thiopropanamides show that in a basic medium, ring closure occurs via the terminal nitrogen atom of the thioamide group to yield imidazolin-4-thiones. researchgate.net In contrast, a strongly acidic medium promotes cyclization involving the sulfur atom, leading to the formation of substituted 4,4-dimethyl-2-phenylthiazolin-5-ones. researchgate.net This highlights the delicate control that reaction conditions exert on the outcome of cyclization pathways leading to thiazole and related heterocyclic systems.

| Reactants | Reagents/Conditions | Product | Reaction Type |

| 2-Mercaptopropionic acid, Benzonitrile | Pyridine, 100°C, 2h | This compound | Cyclocondensation |

| 2-Benzoylamino-2-methyl-thiopropanamides | Strongly Acidic Medium | Substituted 4,4-dimethyl-2-phenylthiazolin-5-ones | Cyclization |

| 2-Benzoylamino-2-methyl-thiopropanamides | Basic Medium | 5,5-Dimethyl-5-phenylimidazoline-4-thiones | Cyclization |

Computational and Theoretical Investigations of 5 Methyl 2 Phenyl Thiazol 4 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of 5-Methyl-2-phenyl-thiazol-4-ol is primarily determined by the rotation around the single bond connecting the phenyl group to the thiazole (B1198619) ring and the tautomeric equilibrium of the thiazol-4-ol (B3271258) core. The energy landscape of this compound is a surface defined by these conformational and tautomeric degrees of freedom, with valleys corresponding to stable or metastable states.

A crucial aspect of the energy landscape of 4-hydroxythiazoles is the potential for tautomerism. The "ol" form (thiazol-4-ol) can exist in equilibrium with its keto tautomers, thiazol-4(5H)-one and thiazol-4(3H)-one. Theoretical calculations have been employed to determine the relative stability of these forms. Studies on the parent 4-hydroxythiazole scaffold indicate that the tautomeric composition is highly sensitive to the environment. mdpi.com

For instance, theoretical calculations using methods like Density Functional Theory (DFT) can predict the relative energies of these tautomers in both the gas phase and in solution. mdpi.com In the gas phase, the hydroxy tautomer (4a) is often predicted to be the most stable. However, in aqueous solution, the equilibrium can shift significantly, with the keto forms (4b and 4c) becoming more populated. mdpi.com This shift is attributed to the different interactions of the tautomers with solvent molecules.

Computational methods like DFT at the B3LYP/6-31G(d,p) level are commonly used to optimize the molecular geometries and calculate the energies of different conformers and tautomers. nih.gov From these calculations, key energetic and electronic properties can be derived.

| Property | Description | Relevance to Conformational Analysis |

| Relative Energy (ΔE) | The energy difference between a specific conformer/tautomer and the most stable (ground state) structure. | Determines the population of different conformations at equilibrium. Lower relative energy indicates a more stable and abundant form. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Provides insight into the chemical reactivity and electronic stability of different conformations. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | A measure of the net molecular polarity. | Influences how different conformers interact with polar solvents and biological targets. Tautomers often have significantly different dipole moments. |

| Rotational Barriers | The energy required to rotate around a specific bond, such as the C-C bond linking the phenyl and thiazole rings. | Defines the flexibility of the molecule and the accessibility of different spatial arrangements of the substituent groups. |

The energy landscape is further complicated by the rotation of the phenyl and methyl groups. The dihedral angle between the phenyl ring and the thiazole ring is a key variable. The lowest energy conformation typically seeks to minimize steric hindrance between the ortho-protons of the phenyl ring and the substituents on the thiazole ring.

In Silico Screening and Virtual Library Design for Thiazol-4-ol Derivatives

The thiazol-4-ol scaffold is a valuable starting point for the design of new biologically active molecules. In silico screening and the design of virtual libraries are powerful computational strategies used to explore the chemical space around this core structure and identify promising candidates for synthesis and testing. ijirt.orgijaresm.comnih.gov

Virtual Library Design

The process begins with the creation of a virtual library, which is a large collection of digital molecules that have not yet been synthesized. For thiazol-4-ol derivatives, this involves systematically modifying the core structure at specific positions. Key positions for modification on the this compound scaffold include:

The Phenyl Ring at Position 2: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions to modulate electronic and steric properties.

The Methyl Group at Position 5: Replacing the methyl group with other alkyl or aryl groups to explore the impact on binding affinity.

The Thiazole Ring Itself: Although less common, modifications to the core ring can be explored.

Automated computational tools can enumerate all possible combinations of selected building blocks attached to the thiazole scaffold, potentially generating thousands or millions of virtual compounds. researchgate.net

In Silico Screening

Once the virtual library is generated, it is subjected to in silico screening, a process that uses computational methods to predict the properties and biological activity of the designed molecules. This multi-step filtering process includes:

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of each molecule are calculated. This step filters out compounds that are likely to have poor pharmacokinetic profiles or be toxic. nih.gov

Molecular Docking: This is a key technique where each virtual compound is placed into the three-dimensional binding site of a biological target (e.g., an enzyme or receptor). A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. ijirt.orgnih.gov This allows for the ranking of compounds based on their predicted potency.

For example, a virtual library of thiazol-4-ol derivatives could be screened against a specific enzyme target. The results might indicate that certain substituents on the 2-phenyl ring lead to more favorable interactions.

| Derivative Scaffold | R1 (Position 5) | R2 (Position 2-phenyl) | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction |

| Thiazol-4-ol | -CH₃ | -H (Phenyl) | Generic Kinase | -7.5 | Hydrogen bond with backbone |

| Thiazol-4-ol | -CH₃ | -p-Cl (4-Chlorophenyl) | Generic Kinase | -8.2 | Halogen bond with side chain |

| Thiazol-4-ol | -CH₃ | -p-OCH₃ (4-Methoxyphenyl) | Generic Kinase | -8.0 | Hydrogen bond with side chain |

| Thiazol-4-ol | -CH₂CH₃ | -H (Phenyl) | Generic Kinase | -7.6 | Increased hydrophobic contact |

| Thiazol-4-ol | -CH₂CH₃ | -p-Cl (4-Chlorophenyl) | Generic Kinase | -8.4 | Halogen bond and hydrophobic contact |

Note: This table is a representative example based on general principles of in silico screening of thiazole derivatives and does not represent actual experimental data for a specific target.

The top-ranked compounds from the virtual screen, those with good predicted binding affinity and favorable ADMET properties, are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. This computational approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. researchgate.net

Biological Activity Profiles and Structure Activity Relationships Sar of 5 Methyl 2 Phenyl Thiazol 4 Ol Derivatives

In Vitro Anti-inflammatory Activity

Derivatives of the 5-methyl-2-phenylthiazole (B2815521) core structure have demonstrated notable anti-inflammatory effects in various preclinical models.

A primary method for evaluating the acute anti-inflammatory potential of these compounds is the carrageenan-induced rat paw edema model. researchgate.netcriver.com This well-established assay induces a reproducible inflammatory response, allowing for the quantification of a compound's ability to reduce swelling over time. creative-bioarray.comcreative-biolabs.com

In a study evaluating a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives, significant anti-inflammatory activity was observed. researchgate.net The compounds were administered to rats, and the percentage inhibition of paw edema was measured at various time points after the injection of carrageenan. Several derivatives exhibited moderate to good anti-inflammatory activity, with some showing efficacy comparable to the standard drug, diclofenac (B195802) sodium. researchgate.netcore.ac.uk

The results from this model indicate that modifications to the core 5-methyl-2-phenylthiazole structure can produce compounds with potent anti-inflammatory properties. The percentage of edema inhibition provides a quantitative measure of this activity, as detailed in the table below. researchgate.net

Table 1: Anti-inflammatory Activity of 5-Methyl-2-phenylthiazole Derivatives in Carrageenan-Induced Rat Paw Edema Data sourced from Thore, S.N. et al. (2012). researchgate.net

| Compound | % Inhibition of Edema at 1h | % Inhibition of Edema at 2h | % Inhibition of Edema at 3h | % Inhibition of Edema at 4h |

| 9 | 24.1 | 35.8 | 44.5 | 36.1 |

| 10 | 22.4 | 33.9 | 42.6 | 34.4 |

| 14 | 25.8 | 37.7 | 46.4 | 37.7 |

| 15 | 20.6 | 32.1 | 40.6 | 32.7 |

| Diclofenac Sodium | 27.5 | 41.2 | 52.1 | 42.6 |

The mechanism underlying the anti-inflammatory effects of thiazole (B1198619) derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. core.ac.uknih.gov

Research into related 5-methylthiazole (B1295346) derivatives has identified the COX-1 enzyme as a primary molecular target. nih.gov In these studies, the compounds demonstrated an inhibitory effect on COX-1 that was superior to the reference drug naproxen, while showing minimal inhibition of the lipoxygenase (LOX) pathway. nih.gov This suggests that the anti-inflammatory action of 5-Methyl-2-phenyl-thiazol-4-ol derivatives likely involves the modulation of the arachidonic acid pathway, specifically through the inhibition of COX enzymes. The carrageenan-induced edema model itself is characterized by a biphasic release of inflammatory mediators, with the later phase being largely mediated by prostaglandins, further supporting the involvement of the COX pathway. researchgate.net

Analysis of the anti-inflammatory data reveals key structure-activity relationships (SAR) for this class of compounds. The nature and position of substituents on the heterocyclic rings attached to the 5-methyl-2-phenylthiazole core significantly influence the activity. researchgate.netnih.gov

From the study by Thore et al., several SAR insights can be drawn by comparing the chemical structures with their corresponding biological activity:

Compound 14 , which incorporates a substituted triazole ring, showed the highest anti-inflammatory activity among the tested derivatives, with a 46.4% inhibition of edema at the 3-hour mark. researchgate.net

Compound 9 , featuring a thiadiazole moiety, also demonstrated strong activity (44.5% inhibition at 3h). researchgate.net

Compound 10 , another thiadiazole derivative, exhibited comparable potency (42.6% inhibition at 3h). researchgate.net

The presence of specific heterocyclic systems, such as triazole and thiadiazole, appears to be favorable for anti-inflammatory activity in this series. researchgate.net The electronic and steric properties of these appended rings likely play a crucial role in the binding of the molecule to its biological target, presumably the COX enzyme.

In Vitro Analgesic Activity

In conjunction with anti-inflammatory effects, derivatives of this compound have also been evaluated for their potential as analgesic agents.

The analgesic properties of these compounds have been assessed using the acetic acid-induced writhing test in mice. researchgate.net This model induces a painful response, and the reduction in the number of writhes is used as a measure of a compound's analgesic efficacy.

In the same study that assessed anti-inflammatory action, the 5-methyl-2-phenylthiazole derivatives were tested for their ability to reduce writhing in mice. researchgate.net Several of the synthesized compounds showed a significant reduction in the number of writhes, indicating potent analgesic activity. The most active compounds provided a level of protection comparable to that of the standard drug, diclofenac sodium. researchgate.netcore.ac.uk

Table 2: Analgesic Activity of 5-Methyl-2-phenylthiazole Derivatives in Acetic Acid-Induced Writhing Test Data sourced from Thore, S.N. et al. (2012). researchgate.net

| Compound | % Protection |

| 9 | 53.4 |

| 10 | 51.5 |

| 14 | 55.3 |

| 15 | 49.5 |

| Diclofenac Sodium | 59.2 |

The structure-activity relationships for analgesic effects largely parallel those observed for anti-inflammatory activity, suggesting a common mechanism of action. researchgate.net

Compound 14 , the most potent anti-inflammatory agent, also displayed the highest analgesic activity, with a 55.3% protection in the writhing test. researchgate.net

Compound 9 , with its thiadiazole ring, was the second most potent analgesic, showing 53.4% protection. researchgate.net

Compound 10 also exhibited strong analgesic properties (51.5% protection). researchgate.net

In Vitro Antimicrobial Activities

Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Thiazole derivatives have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. A series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antibacterial activity, showing valuable effects. mersin.edu.tr Phenylthiazole compounds, in particular, have shown antibacterial activity that extends to several clinically relevant multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant enterococci (VRE). nih.gov

Studies on various thiazole derivatives have consistently shown potent activity. For instance, certain acetamide (B32628) substituted thiazoles displayed significant microbial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.com The introduction of different substituents on the core thiazole structure allows for the modulation of this activity. For example, thiazole-Schiff base derivatives containing a furan (B31954) ring showed more notable antibacterial potency than those with a phenyl ring. researchgate.net Some of these compounds produced significantly high zones of inhibition against B. subtilis compared to the standard drug ceftriaxone. researchgate.net

Further research into thiazole-based chalcones and other derivatives has confirmed their potential, with many compounds showing antibacterial properties superior to standard drugs like ampicillin (B1664943) and, in some cases, streptomycin. mdpi.com The broad-spectrum nature of these compounds makes them promising candidates for the development of new antibiotics to combat resistant bacterial strains. nih.govbiointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strains | Activity/Potency | Reference |

|---|---|---|---|

| Phenylthiazole Hybrids | MRSA, VRSA, MRSE, VRE, Listeria monocytogenes | Potent and broad-spectrum activity | nih.gov |

| Thiazole-Schiff Bases | Bacillus subtilis | High zone of inhibition (48.3 ± 0.6 mm) | researchgate.net |

| Acetamide Substituted Thiazoles | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Potent microbial activity | biointerfaceresearch.com |

| Thiazole-based Chalcones | Gram-positive and Gram-negative strains | Better than ampicillin and streptomycin | mdpi.com |

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal pathogens. nih.gov Research has shown that these compounds can exhibit significant antifungal activity, although the potency can vary widely depending on the specific structural modifications. mersin.edu.tr

For example, a series of novel thiazole derivatives were tested against several fungal strains, including Candida species and Aspergillus species. nih.govnih.gov In one study, while many synthesized 4-methylthiazole-(benz)azole derivatives showed modest anticandidal activity compared to the standard drug fluconazole, one compound demonstrated a noteworthy Minimum Inhibitory Concentration (MIC) of 15.63 μg/mL against Candida parapsilosis. mersin.edu.tr Another study found that certain thiazole derivatives exhibited antifungal activity against azole-resistant A. fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov

The structure-activity relationship is crucial in determining antifungal potency. Derivatives substituted with moieties like 3-pyridyl, biphenyl, or 4-mercaptopyrazolopyrimidine have been reported to possess the best antifungal activity. nih.gov Some thiazole-1,3,5-triazine derivatives have also shown activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating a broader antiparasitic potential. nih.gov However, in some series, the antifungal activity was found to be inferior when compared to standard drugs like clotrimazole. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strains | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-methylthiazole-(benz)azole derivative (3d) | Candida parapsilopsis | 15.63 | mersin.edu.tr |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Aspergillus niger | 750 | nih.gov |

| Thiazole-2-(N-allyl)-5-(2-pyrazolin-3-yl) derivatives | S. pneumoniae, E. coli | 0.03–7.81 | nih.gov |

The mechanism by which thiazole derivatives exert their antimicrobial effects has been a subject of investigation, with bacterial DNA gyrase and topoisomerase IV identified as key targets. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development. nih.gov

Several studies have shown that thiazole-containing compounds can act as potent inhibitors of these type II topoisomerases. nih.gov For instance, certain derivatives have demonstrated powerful inhibitory activity against E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low microgram per milliliter range (0.0033 to 0.046 μg/mL). nih.gov Some of these compounds were found to be significantly more potent than the reference drug novobiocin. nih.gov

Molecular docking studies have supported these findings, suggesting that thiazole derivatives can bind to the allosteric site of DNA gyrase, leading to inhibition. mersin.edu.tr This allosteric effect presents a promising avenue for developing new antimicrobials that may circumvent existing resistance mechanisms targeting the active site of the enzyme, such as those seen with fluoroquinolones. mersin.edu.trnih.gov The ability of these compounds to selectively inhibit bacterial topoisomerases without significantly affecting human topoisomerase II highlights their potential for safe and effective therapeutic use. nih.gov

The structure-activity relationship (SAR) of this compound derivatives is critical for optimizing their antimicrobial potency. Studies have revealed that the nature and position of substituents on the thiazole and phenyl rings significantly influence their biological activity. researchgate.netmdpi.com

For antibacterial activity, the presence of electron-withdrawing groups, such as a bromine atom at the para-position of the phenyl ring, has been found to be essential for activity. mdpi.com Similarly, substitutions with halo-groups and methoxy (B1213986) groups on the phenyl ring linked to the thiazole core can increase antitubercular activity. researchgate.net The introduction of an acetamide moiety has also been shown to enhance the antimicrobial effect. mdpi.com In thiazole-Schiff base derivatives, compounds containing a furan ring demonstrated greater antibacterial potency than those with a phenyl ring. researchgate.net

In Vitro Anticancer Activities

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxicity against various human cancer cell lines.

A significant body of research has focused on the synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their antitumor activities. These compounds have been tested against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (NIH/3T3) cell lines to determine their cytotoxic effects and selectivity. researchgate.nettandfonline.com

One particular derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated high selectivity and potent cytotoxicity against A549 cells with an IC₅₀ value of 23.30 ± 0.35 µM. tandfonline.comsemanticscholar.org Notably, this compound showed minimal toxicity towards the non-cancerous NIH/3T3 cell line (IC₅₀ > 1000 µM), indicating a favorable selectivity index. tandfonline.comsemanticscholar.org

Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells. The aforementioned derivative, along with 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide, exhibited the highest percentage of apoptosis among the tested compounds, although it was not as potent as the standard chemotherapeutic drug, cisplatin. tandfonline.comsemanticscholar.org The substitution of an acetamide moiety on the thiazole ring is a structural feature that has been shown to increase the anticancer effect. researchgate.net Additionally, other thiazole derivatives have shown remarkable effectiveness against colon cancer (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. mdpi.com

Table 3: Cytotoxicity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Non-Cancerous Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | NIH/3T3 (Mouse Embryoblast) | >1000 | tandfonline.comsemanticscholar.org |

Identification of Specific Molecular Targets (e.g., MMP-9, Xanthine Oxidase, CDK9, other enzymes or signaling proteins)

The biological effects of this compound derivatives are often traced back to their interaction with specific molecular targets. Research has identified several key enzymes and proteins whose functions are modulated by these compounds.

Cyclin-Dependent Kinase 9 (CDK9): A notable molecular target for thiazole-containing compounds is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. nih.gov Inhibition of CDK9 can halt the transcription of anti-apoptotic proteins, which are often overexpressed in cancer cells, thereby reinstating the natural process of programmed cell death (apoptosis). nih.govnih.gov A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been designed and shown to be highly active CDK9 inhibitors. One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus the related enzyme CDK2. nih.gov Structural studies reveal that the thiazole ring plays a crucial role in the binding-site interactions, with substitutions on the pyrimidine (B1678525) or aniline (B41778) moieties significantly influencing potency and selectivity. acs.orgacs.org This targeted inhibition of CDK9-mediated transcription of survival proteins is a primary mechanism for the antitumor activity observed in this class of compounds. nih.gov

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its overproduction can lead to hyperuricemia and gout. nih.govnih.gov Thiazole derivatives have emerged as a promising class of XO inhibitors. researchgate.net For instance, a series of thiazole-5-carboxylic acid derivatives were designed and synthesized, with many showing significant activity against the enzyme. researchgate.net Structure-activity relationship studies indicated that di-substituted compounds on a phenyl ring (Ring B) were more potent than mono-substituted ones, and para-substitution was particularly important for inhibitory potential. researchgate.net Similarly, novel thiazolidine-2-thione derivatives have been developed as XO inhibitors, with compound 6k showing an IC50 value of 3.56 μmol/L, making it more potent than the standard drug allopurinol. nih.gov Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. nih.gov

Matrix Metalloproteinase-9 (MMP-9): MMP-9 is a zinc-dependent enzyme that plays a pivotal role in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. mdpi.comnih.gov While direct studies on this compound derivatives are limited, related heterocyclic structures containing thiazole and triazole rings have been investigated as MMP-9 inhibitors. researchgate.net For example, certain 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl] thio]-N-(aryl/heteroaryl)acetamide derivatives have demonstrated MMP-9 inhibition. The binding of these inhibitors to the zinc ion in the catalytic site of the enzyme is a key mechanism of action. mdpi.comresearchgate.net This line of research suggests that the thiazole scaffold could be a valuable component in the design of novel MMP-9 inhibitors for cancer therapy. mdpi.com

SAR for Anticancer Efficacy and Selectivity

The development of this compound derivatives as anticancer agents has been heavily guided by structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure to understand how specific functional groups and their positions influence cytotoxic activity and selectivity against cancer cells.

A significant body of research has focused on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. In one study, these compounds were evaluated for their antitumor activity against A549 human lung adenocarcinoma cells and their selectivity was assessed using NIH/3T3 mouse fibroblast cells. tandfonline.comresearchgate.net Compound 4c , which incorporates a 1-methyl-1H-tetrazol-5-yl moiety, demonstrated high selectivity. It exhibited an IC50 value of 23.30 ± 0.35 µM against the A549 cancer cell line, while being non-toxic to the healthy NIH/3T3 cells (IC50 >1000 µM). tandfonline.comresearchgate.net This highlights the crucial role of the heterocyclic substituent in conferring both potency and a favorable selectivity profile. The study also found that derivatives containing tetrazole and imidazole (B134444) rings were essential for pro-apoptotic activity. mdpi.com

Further SAR insights reveal the importance of substitutions on the phenyl ring attached to the thiazole core.

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a para-nitro moiety, can enhance cytotoxic potency. nih.gov

Halogen substitutions: Para-halogen substitutions on the phenyl ring have been identified as important for anticancer activity. mdpi.com

Electron-donating groups: Conversely, the presence of an electron-donating methyl group at the para position of the phenyl ring has been shown to increase cytotoxic activity in some series. mdpi.com

Methoxy groups: The presence of a methoxy group on the phenyl ring has also been associated with high anticancer activity. mdpi.com

The nature of the substituent at the 2-position of the thiazole ring is also critical. Studies have shown that acetamide moiety substitutions can increase the anticancer effect of thiazoles. researchgate.net

| Compound | Derivative Class | Modification | Cancer Cell Line | IC50 Value (µM) | Selectivity Highlight |

|---|---|---|---|---|---|

| 4c | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | Contains a 1-methyl-1H-tetrazol-5-yl moiety | A549 (Lung) | 23.30 ± 0.35 | Highly selective (>1000 µM on NIH/3T3) tandfonline.comresearchgate.net |

| Compound 19 (Evren et al.) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide | Specific substitution not detailed | A549 (Lung) | 23.30 (mM reported, likely µM) | Strong selectivity (>1000 mM on NIH/3T3) mdpi.com |

| Compound 4c (Anticancer Studies) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Substitution with -NH-N=CH-Ph | MCF-7 (Breast) | 2.57 ± 0.16 | More potent than Staurosporine (6.77 µM) mdpi.com |

| Compound 4c (Anticancer Studies) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Substitution with -NH-N=CH-Ph | HepG2 (Liver) | 7.26 ± 0.44 | More potent than Staurosporine (8.4 µM) mdpi.com |

| Compound 3b | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Trifluoromethyl group and thiazolo[4,5-d]pyrimidine (B1250722) core | C32 (Melanoma) | 24.4 | Also active against A375, DU145, MCF-7 nih.gov |

Other Biological Activities Under Investigation (e.g., Antioxidant, Anticonvulsant, Anti-HIV, Antidiabetic)

Beyond their anticancer properties, derivatives of the this compound scaffold are being explored for a wide array of other therapeutic applications.

Preliminary screenings have identified promising activities in several key areas:

Antioxidant Activity: Several studies have highlighted the antioxidant potential of thiazole derivatives. mdpi.com A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated using various radical scavenging assays (DPPH, hydroxyl, nitric oxide, and superoxide). nih.gov Certain compounds showed significant radical scavenging potential, suggesting a mechanism related to their ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.govnih.gov This activity is often attributed to the presence of phenolic groups and the heterocyclic core. researchgate.net

Anticonvulsant Activity: Thiazole-containing compounds have been investigated for their potential to treat epilepsy. researchgate.net Novel 5-ene-derivatives of thiazole-bearing 4-thiazolidinones have been synthesized and screened for anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. researchgate.net The mechanism for some anticonvulsants is thought to involve the GABA-ergic system. nih.gov

Anti-HIV Activity: The thiazole nucleus is a component of several compounds investigated for anti-HIV activity. researchgate.net Derivatives have been synthesized and evaluated as inhibitors of HIV-1 replication. nih.gov For instance, substituted 1-(5-(4-Phenyl)-2-Mercapto-1H-Imidazol-1-Yl)-3-Phenylthiourea derivatives, which share structural similarities, have shown a significant degree of anti-HIV activity, with some compounds exhibiting therapeutic indices between 17.5 and 19.9. derpharmachemica.com The proposed mechanism for many non-nucleoside inhibitors is the allosteric inhibition of the reverse transcriptase enzyme. nih.govderpharmachemica.com

Antidiabetic Activity: Thiazole derivatives are being explored as potential treatments for diabetes mellitus. nih.gov A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides showed considerable hypoglycemic activity in streptozotocin-induced diabetic rat models. nih.gov Another class, 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones, were evaluated for their α-amylase inhibition, anti-glycation, and antioxidant activities, revealing good anti-diabetic potential, particularly as anti-glycating agents. researchgate.net The mechanism for thiazolidinedione-type drugs involves the activation of PPAR-γ receptors, which increases glucose uptake. iptsalipur.org

The structure-activity relationships for these varied biological effects differ, highlighting the versatility of the thiazole scaffold.

For Antioxidant Activity: The presence of electron-donating substituents, such as hydroxyl groups on a phenyl ring, is crucial for significant radical scavenging potential. nih.gov In a series of phenolic thiazoles, the position of the highest occupied molecular orbital (HOMO) was found to be over the hydrazinyl-thiazole fragment or the thiazolyl-4-phenyl fragment, indicating these regions are key to their redox behavior. nih.gov

For Anticonvulsant Activity: In thiazole-bearing analogues, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring is important for activity. mdpi.com For other classes of anticonvulsants, a phenyl group at position 5 is often necessary, and electron-withdrawing groups can increase activity. slideshare.net For some triazole derivatives, a 4-chlorophenyl analog showed notable activity in both PTZ and MES tests. nih.gov

For Anti-HIV Activity: SAR studies of phenyl ethyl thiourea (B124793) (PET) derivatives revealed that small electron-withdrawing substituents (like F, Cl) on the phenyl ring, particularly at the ortho position, are favorable for activity. The thiourea moiety is generally more active than a urea (B33335) equivalent, and the thiazolyl nucleus can be successfully replaced with other heterocyclic rings. researchgate.net In another series, the presence of para-substituted halogens and methyl groups on the phenyl ring played a significant role in activity. derpharmachemica.com

For Antidiabetic Activity: In N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives, the introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety potentiated the antidiabetic activity. Conversely, substituting the para-hydrogen on the same ring with other groups led to reduced activity. nih.gov

Emerging Applications of 5 Methyl 2 Phenyl Thiazol 4 Ol in Advanced Materials Science

Development as Organic Fluorophores and Luminescent Materials

The inherent fluorescence of the thiazole (B1198619) nucleus makes its derivatives, including 5-Methyl-2-phenyl-thiazol-4-ol, promising candidates for the development of organic fluorophores and luminescent materials. Thiazole-based fluorophores are noted for their high quantum yields and tunable emission spectra, making them suitable for a variety of applications.

The design of fluorescent molecules based on the thiazol-4-ol (B3271258) scaffold is guided by several key principles aimed at optimizing their photophysical properties. The core structure, featuring a thiazole ring, offers a robust and planar framework that facilitates π-electron delocalization, a fundamental requirement for fluorescence. Modifications to this core structure, such as the introduction of various substituents, can dramatically alter the resulting optical properties.

Key design strategies often involve the alkylation of the hydroxyl group on the thiazole ring. This modification can lead to significant changes in the molecule's emission characteristics and also improves its solubility in organic solvents, which is crucial for processing and application. For instance, attaching polymerizable groups like methyl methacrylate (B99206) to the chromophore allows for the creation of blue-emitting polymers.

Furthermore, the symmetry of the molecule plays a vital role in determining its optical properties. The strategic placement of electron-donating and electron-withdrawing groups can be used to tune the intramolecular charge transfer (ICT) character of the molecule, thereby influencing its emission wavelength and Stokes shift.

The photophysical properties of thiazole derivatives are intrinsically linked to their molecular structure. The planarity and rigidity of the fused ring system in compounds like thiazolo[5,4-d]thiazoles enhance electron conjugativity, which is beneficial for their fluorescent properties. researchgate.net The arrangement of molecules in the solid state, known as crystal packing, also significantly influences the photophysical characteristics of these materials. rsc.org

For instance, in symmetrically substituted thiazolo[5,4-d]thiazole-based materials, the photophysical properties are a direct function of the crystal packing. rsc.org Different packing motifs, such as herringbone or slipped stacks, are influenced by intermolecular non-covalent interactions and can be modulated by altering alkyl appendages on the molecule. rsc.org This modulation of molecular arrangement allows for the tuning of the fluorescence emission across the visible spectrum, from orange-red to blue. rsc.org

The introduction of different substituents can also lead to tunable photophysical properties. For example, thiazole derivatives with varying electron-donating and electron-withdrawing groups have been shown to exhibit a wide range of emission wavelengths, from 390 nm to 726 nm.

Thiazole derivatives, such as the well-known Thiazole Orange (TO), have demonstrated significant potential as fluorescent dyes. nih.gov TO exhibits a remarkable "turn-on" fluorescence response, where its fluorescence intensity increases dramatically upon binding to biomolecules like DNA and RNA, making it a valuable tool in biological sensing applications. nih.govnih.gov This property is attributed to the restriction of intramolecular torsional motion upon intercalation into nucleic acids. nih.gov

The versatility of the thiazole scaffold allows for the synthesis of a wide array of derivatives with tailored fluorescent properties. These derivatives have been explored for applications such as labeling cancer cells and as components in fluorescent probes. nih.gov The ability to modify the thiazole core with different functional groups provides a pathway to develop novel dyes and optical brighteners with enhanced performance characteristics.

Integration into Conductive Polymers and Organic Electronics

The electron-accepting nature of the thiazole ring makes it a valuable building block for organic semiconductors. researchgate.net Thiazole-based materials have been extensively investigated for their applications in various organic electronic devices, demonstrating the versatility of this heterocyclic core.

Thiazole-containing polymers and small molecules have emerged as promising materials for the emissive and charge-transporting layers in organic light-emitting diodes (OLEDs). The incorporation of the electron-deficient thiazole unit can help in balancing charge injection and transport within the device, leading to improved efficiency and stability.

For example, carbazole-based host materials incorporating thiazole derivatives have been reviewed for their use in phosphorescent OLEDs (PhOLEDs). mdpi.com These materials exhibit good thermal stability and suitable HOMO/LUMO energy levels for efficient device performance. mdpi.com Furthermore, theoretical studies on bipolar carbazole-benzothiazole derivatives have shown their potential for enhancing the photophysical properties of materials used in OLEDs. researchgate.net

The table below summarizes the performance of some OLEDs based on thiazole and related heterocyclic derivatives.

| Emitting Material Type | Device Performance | Reference |

| Carbazole-benzothiazole derivatives | Theoretical studies suggest enhanced photophysical properties for OLED applications. | researchgate.net |

| Carbazole-based hosts with thiazole | Good thermal stability and suitable energy levels for PhOLEDs. | mdpi.com |

| Conjugated polymers (general) | Used as the emitting layer in OLEDs, with properties tunable by functional groups. | nih.gov |

This table presents a summary of findings for different thiazole-related materials in OLEDs and does not represent the performance of a single, specific device.

In the realm of organic photovoltaics, thiazole-containing polymers and small molecules have been utilized as both electron donor and acceptor materials. The electron-deficient nature, rigidity, and high planarity of thiazole-based heterocycles contribute to favorable energy levels, molecular aggregation, and active layer morphology, leading to excellent photovoltaic performance. researchgate.netnih.gov For instance, isomeric polymers with different thiazolyl orientations on a benzodithiophene backbone have shown that tuning the molecular structure can significantly impact the power conversion efficiency of polymer solar cells, with efficiencies reaching up to 15.02%. nankai.edu.cn

Thiazole derivatives have also demonstrated high performance in organic field-effect transistors (OFETs). Novel thiazole oligomers and co-oligomers have been developed as n-type semiconductors, exhibiting high electron mobilities. acs.org For example, a 5,5'-bithiazole (B13893616) with trifluoromethylphenyl groups showed an electron mobility of up to 1.83 cm²/Vs. acs.orgnih.gov The performance of these OFETs can be further enhanced by surface treatment of the gate insulator with self-assembled monolayers, which can increase the electron mobility to as high as 1.2 cm²/Vs for a thiazolothiazole derivative. aip.org

The table below highlights the performance of some thiazole-based materials in OPVs and OFETs.

| Application | Material Type | Key Performance Metric | Reference |

| OPV | Thiazolyl-substituted isomeric polymer (PBDT-oTz) | Power Conversion Efficiency: 15.02% | nankai.edu.cn |

| OFET | 5,5'-bithiazole with trifluoromethylphenyl groups | Electron Mobility: 1.83 cm²/Vs | acs.orgnih.gov |

| OFET | Thiazolothiazole derivative on ODTS-treated SiO₂ | Electron Mobility: 1.2 cm²/Vs | aip.org |

| OFET | Thiazole−thiazolothiazole conjugated molecule | Electron Mobility: 0.12 cm²/Vs (bottom contact) | researchgate.net |

This table showcases representative performance metrics for various thiazole-based materials in OPVs and OFETs to illustrate their potential.

Charge Transport Characteristics in Thiazole-Containing Materials